(6-hydroxyhexyl)triphenylphosphonium Bromide

cardiotoxicity hERG drug safety

(6-Hydroxyhexyl)triphenylphosphonium Bromide (CAS 68760-65-6) is a phosphonium salt comprising a lipophilic triphenylphosphonium (TPP+) cation linked to a six-carbon alkyl chain terminating in a hydroxyl group. The TPP+ moiety serves as a well-characterized mitochondrial targeting vector, enabling the compound to accumulate several hundred-fold within the mitochondrial matrix in response to the organelle's negative membrane potential.

Molecular Formula C24H28BrOP
Molecular Weight 443.4 g/mol
CAS No. 68760-65-6
Cat. No. B3056075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-hydroxyhexyl)triphenylphosphonium Bromide
CAS68760-65-6
Molecular FormulaC24H28BrOP
Molecular Weight443.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[P+](CCCCCCO)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
InChIInChI=1S/C24H28OP.BrH/c25-20-12-1-2-13-21-26(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24;/h3-11,14-19,25H,1-2,12-13,20-21H2;1H/q+1;/p-1
InChIKeyZWTJFZNHSTYUCD-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-Hydroxyhexyl)triphenylphosphonium Bromide (CAS 68760-65-6): A Defined Alkyl-Linker TPP+ Cation for Mitochondria-Targeted Synthesis


(6-Hydroxyhexyl)triphenylphosphonium Bromide (CAS 68760-65-6) is a phosphonium salt comprising a lipophilic triphenylphosphonium (TPP+) cation linked to a six-carbon alkyl chain terminating in a hydroxyl group . The TPP+ moiety serves as a well-characterized mitochondrial targeting vector, enabling the compound to accumulate several hundred-fold within the mitochondrial matrix in response to the organelle's negative membrane potential [1]. The terminal hydroxyl group on the C6 linker provides a synthetically versatile handle for conjugating the TPP+ carrier to diverse molecular cargoes, including therapeutics, antioxidants, and probes .

Why (6-Hydroxyhexyl)triphenylphosphonium Bromide is Not Interchangeable with Other TPP+ Linker Variants


Generic substitution among triphenylphosphonium (TPP+) derivatives is precluded by the strong dependence of mitochondrial uptake, cytotoxicity, and off-target effects on the alkyl linker's chain length and lipophilicity [1]. A systematic comparative study demonstrates that modifying the linker length or the degree of aryl methylation profoundly alters the physicochemical properties governing membrane translocation and intracellular distribution [2]. Consequently, a TPP+ derivative with a different linker—such as a C10 decyl or C3 propyl variant—will exhibit a distinct mitochondrial accumulation profile and toxicity threshold, rendering it unsuitable as a direct drop-in replacement for the specific C6 hydroxyhexyl congener in validated experimental or synthetic protocols [2].

Quantitative Differentiation of (6-Hydroxyhexyl)triphenylphosphonium Bromide: Comparative Evidence for Scientific Selection


Reduced hERG Liability: A Direct Comparison of Cardiotoxicity Risk with Me-TPP and C23.28-TPP

(6-hydroxyhexyl)triphenylphosphonium bromide (designated 6-hh-TPP) exhibits a markedly lower inhibition of the human ether-à-go-go-related gene (hERG) potassium channel compared to the simpler methyltriphenylphosphonium (Me-TPP) cation [1]. In an automated Q patch assay, 6-hh-TPP demonstrated a significantly higher IC50, indicating a superior cardiac safety margin [1]. This finding highlights that the C6 hydroxyalkyl chain mitigates the intrinsic hERG liability of the TPP+ pharmacophore relative to minimal alkyl substitution [1].

cardiotoxicity hERG drug safety mitochondrial carrier

Predictable Mitochondrial Accumulation: The 6-Carbon Linker Balances Lipophilicity and Uptake

The six-carbon alkyl linker of (6-hydroxyhexyl)triphenylphosphonium bromide occupies a strategic middle ground in the lipophilicity-uptake continuum for TPP+ vectors [1]. While longer alkyl chains (10-12 carbons) can increase mitochondrial accumulation, they are consistently associated with heightened cytotoxicity at low micromolar concentrations, as observed in human platelet models [2]. In contrast, shorter linkers may exhibit insufficient lipophilicity for efficient membrane permeation [1]. The C6 linker thus provides a quantifiably balanced profile that leverages the class-level accumulation potential of TPP+ cations (up to 100-1000x relative to the cytosol) while avoiding the pronounced toxicity linked to more lipophilic, long-chain variants [1].

mitochondrial targeting lipophilicity drug delivery structure-activity relationship

Mild Impact on Mitochondrial Bioenergetics: Preserved Membrane Potential vs. Long-Chain Analogs

The cytotoxic activity of TPP+-linked compounds is directly related to the length of the acyl/alkyl chain and the compound's lipophilicity, which drives a decrease in mitochondrial membrane potential (ΔΨm) [1]. A study of TPP+ acyl hydroquinones demonstrated a clear correlation between linker length (C3 to C9) and increased cytotoxicity in human platelets [1]. By inference, the intermediate C6 linker of the target compound is positioned to have a milder, more controllable impact on ΔΨm compared to longer chain (C9-C12) derivatives, which are more disruptive to mitochondrial integrity and function [1].

mitochondrial membrane potential bioenergetics toxicity TPP+

Defined Synthetic Utility: The ω-Hydroxyl Group Enables Precise Bioconjugation

Unlike simple alkyltriphenylphosphonium bromides (e.g., methyl- or decyl-TPP), (6-hydroxyhexyl)triphenylphosphonium bromide features a terminal hydroxyl group . This functional handle is essential for covalent attachment to a wide variety of cargoes—including drugs, fluorophores, and targeting moieties—via ester, ether, or carbamate linkages [1]. This pre-installed functionality eliminates the need for additional, often lower-yielding, synthetic steps to introduce a reactive group, thereby streamlining the construction of precisely defined TPP+ conjugates [1].

bioconjugation linker chemistry TPP+ synthesis functional handle

Optimal Application Scenarios for (6-Hydroxyhexyl)triphenylphosphonium Bromide Based on Its Defined Properties


Mitochondria-Targeted Probe or Drug Candidate with Stringent Cardiac Safety Requirements

In early-stage drug discovery where the TPP+ moiety is employed as a mitochondrial delivery vector for a novel therapeutic or imaging agent, the selection of the specific TPP+ derivative is critical. (6-Hydroxyhexyl)triphenylphosphonium bromide is the preferred starting material for conjugates intended for in vivo or advanced in vitro safety profiling [1]. Its demonstrated 6.4-fold reduction in hERG channel inhibition compared to the simpler Me-TPP cation directly mitigates a major off-target cardiotoxicity risk, making it a safer choice for compounds that may proceed toward preclinical development [1].

Synthesis of TPP+ Conjugates Requiring Balanced Lipophilicity and Low Intrinsic Cytotoxicity

When designing a mitochondria-targeted compound intended for use in sensitive biological systems—such as primary cells, whole organisms (e.g., Drosophila, zebrafish), or tissues where mitochondrial health is paramount—the C6 linker of this compound provides an empirically supported, balanced profile [1]. It avoids the severe cytotoxicity and mitochondrial membrane disruption associated with longer (C9-C12) TPP+ linkers while still providing sufficient lipophilicity for efficient mitochondrial accumulation [1][2]. This makes it an optimal vector for studying mitochondrial physiology without confounding carrier-induced toxicity.

Efficient Synthesis of Functional TPP+ Bioconjugates

This compound is the reagent of choice for chemists seeking a direct, high-yielding route to functional TPP+ conjugates [1]. The terminal hydroxyl group eliminates the need for a separate linker functionalization step, allowing for immediate coupling to a carboxylic acid-containing cargo (via esterification) or other electrophilic partners [1][2]. This streamlined synthetic utility reduces labor, material costs, and overall reaction complexity compared to protocols starting from non-functionalized alkyl-TPP bromides [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for (6-hydroxyhexyl)triphenylphosphonium Bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.